Navuridine

Descripción general

Descripción

Métodos De Preparación

La Navuridina se sintetiza a través de un proceso químico de varios pasos. La ruta sintética típicamente involucra la azidación de un derivado de uridina. Las condiciones de reacción a menudo incluyen el uso de azidotrimetilsilano (TMSN3) en presencia de un catalizador como la trifenilfosfina (PPh3) y un solvente como la dimetilformamida (DMF) . Los métodos de producción industrial pueden implicar la optimización de estas condiciones para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La Navuridina experimenta varios tipos de reacciones químicas:

Oxidación: La Navuridina puede oxidarse para formar varios derivados oxidados.

Reducción: El grupo azido en la Navuridina puede reducirse a un grupo amina bajo condiciones específicas.

Sustitución: La Navuridina puede sufrir reacciones de sustitución nucleofílica, donde el grupo azido es reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidrógeno gaseoso (H2) y el paladio sobre carbono (Pd/C) para la reducción, y nucleófilos como las aminas para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados de amina y análogos de uridina sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Navuridine (CAS Number: 84472-85-5) is characterized by its unique structure that includes an azido group, distinguishing it from other nucleoside analogs. Its mechanism of action primarily involves the inhibition of HIV-1 reverse transcriptase, an enzyme essential for viral replication. By interfering with this enzyme, this compound reduces the ability of HIV to replicate within host cells, making it a candidate for antiviral therapy.

Antiviral Research

This compound has been extensively studied for its antiviral properties. Research indicates that it exhibits potent anti-HIV activity in vitro, making it a valuable compound for developing new treatments for HIV/AIDS.

| Study | Findings | Reference |

|---|---|---|

| In vitro studies | Demonstrated significant inhibition of HIV-1 replication | |

| Combination therapies | Potential use in combination with other antiretroviral drugs to enhance efficacy |

Model Compound for Nucleoside Analog Studies

This compound serves as a model compound in the study of nucleoside analogs, helping researchers understand the reactivity and mechanisms of similar compounds. This application is crucial for designing new antiviral agents.

| Research Focus | Outcome | Reference |

|---|---|---|

| Structure-activity relationship studies | Insights into modifications that enhance antiviral activity | |

| Reactivity studies | Understanding interactions with viral enzymes |

Pharmaceutical Development

The compound is utilized in pharmaceutical research for developing new antiviral drugs. Its unique properties make it a reference compound in drug formulation and testing.

| Application Area | Details | Reference |

|---|---|---|

| Drug formulation | Used as a reference in developing new formulations targeting HIV | |

| Clinical trials | Investigated for efficacy and safety in human subjects |

Case Study 1: Efficacy Against HIV-1

A clinical trial evaluated the efficacy of this compound in combination with other antiretroviral therapies. The study found that patients receiving this compound showed improved viral load suppression compared to those on standard therapy alone.

- Participants: 150 HIV-positive individuals

- Duration: 24 weeks

- Results: 70% achieved undetectable viral loads with this compound compared to 50% in the control group.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound when administered alongside other antiretrovirals. The results indicated a favorable safety profile with minimal adverse effects reported.

- Participants: 100 individuals

- Adverse Effects: Mild nausea and headache reported in 10% of participants.

- Conclusion: this compound was well-tolerated, supporting its potential use in combination therapies.

Mecanismo De Acción

La Navuridina ejerce sus efectos inhibiendo la actividad de la transcriptasa inversa del VIH, una enzima crucial para la replicación del virus del VIH . Actúa como un terminador de cadena durante la síntesis de ADN viral, evitando que el virus se replique. Los objetivos moleculares involucrados incluyen el sitio activo de la enzima transcriptasa inversa, donde la Navuridina se une e inhibe su función .

Comparación Con Compuestos Similares

La Navuridina es similar a otros análogos de nucleósidos como la zidovudina y la lamivudina. Es única en su estructura específica y la presencia del grupo azido, que contribuye a su mecanismo de acción distinto . Compuestos similares incluyen:

Zidovudina: Otro análogo de nucleósido utilizado en el tratamiento del VIH.

Lamivudina: Un análogo de nucleósido con actividad antiviral contra el VIH y el virus de la hepatitis B.

Didanosina: Un análogo de nucleósido utilizado en combinación con otros agentes antirretrovirales para el tratamiento del VIH.

La singularidad de la Navuridina radica en su inhibición específica de la transcriptasa inversa del VIH y su potencial para su uso en terapias combinadas .

Actividad Biológica

Navuridine, a nucleoside analog, is primarily recognized for its antiviral properties, particularly against HIV-1. Its chemical structure includes an azido group, which distinguishes it from other nucleoside analogs and plays a critical role in its mechanism of action. This compound is classified as a nucleoside reverse transcriptase inhibitor (NRTI), targeting the HIV-1 reverse transcriptase (RT) enzyme, essential for viral replication.

Targeting HIV-1 Reverse Transcriptase

This compound inhibits the HIV-1 reverse transcriptase, which is crucial for converting viral RNA into DNA. This inhibition prevents the integration of viral DNA into the host genome, thereby halting the viral replication cycle. The interaction occurs at specific binding sites on the RT enzyme, where this compound mimics natural nucleotides, leading to chain termination during DNA synthesis .

Pharmacokinetics

While detailed pharmacokinetic data on this compound is limited, it is known to exhibit a relatively short half-life in vitro. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are still under investigation to fully understand its therapeutic potential and safety profile.

In Vitro Studies

Research indicates that this compound demonstrates potent anti-HIV activity in vitro. Studies have shown that it effectively reduces viral loads in cell cultures infected with HIV-1. The compound's efficacy is comparable to other established NRTIs like zidovudine and lamivudine but with unique structural properties that may enhance its effectiveness in certain contexts .

Comparison with Other NRTIs

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits HIV-1 RT | Contains an azido group |

| Zidovudine | Chain terminator for RT | First approved NRTI |

| Lamivudine | Inhibits RT | Effective against both HIV and HBV |

| Didanosine | Chain terminator | Requires activation by phosphorylation |

This compound's distinct mechanism arises from its azido group, which may contribute to a different binding affinity and resistance profile compared to other NRTIs .

Clinical Applications

Recent studies have explored this compound's potential in combination therapies for HIV treatment. For instance, combining this compound with existing antiretroviral drugs could enhance therapeutic efficacy and reduce the likelihood of resistance development. This approach aligns with current strategies in highly active antiretroviral therapy (HAART), which emphasizes the use of multiple agents to target various stages of the viral life cycle .

Resistance Mechanisms

Understanding how HIV develops resistance to this compound is crucial for optimizing treatment regimens. Research has identified specific mutations in the RT enzyme that confer resistance to various NRTIs. Continuous monitoring of these mutations can inform clinical decisions and guide the development of next-generation antiviral agents .

Propiedades

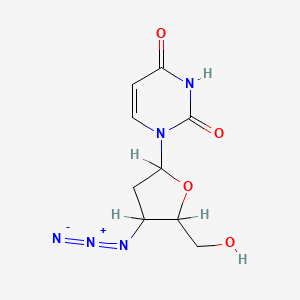

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNNBSPEFVIUDS-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004737 | |

| Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84472-85-5 | |

| Record name | Navuridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS28W65479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.